molecular formula C8H12O2 B7968360 Bicyclo[4.1.0]heptane-2-carboxylic acid

Bicyclo[4.1.0]heptane-2-carboxylic acid

Cat. No.: B7968360
M. Wt: 140.18 g/mol
InChI Key: GLXHXEBIYOIZKX-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]heptane-2-carboxylic acid (CAS 115420-37-6) is a bicyclic carboxylic acid featuring a seven-membered ring system with a [4.1.0] bridge structure. This compound is structurally distinct due to its fused cycloheptane rings, where one bridge contains four carbons and the other a single carbon. It is utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and materials science due to its rigid, non-planar geometry, which can influence stereochemical outcomes in reactions . Suppliers such as Ambeed, Inc. and BLD Pharmatech Ltd. offer this compound for research and industrial applications, highlighting its commercial relevance .

Properties

IUPAC Name

bicyclo[4.1.0]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)6-3-1-2-5-4-7(5)6/h5-7H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXHXEBIYOIZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2C(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.1.0]heptane-2-carboxylic acid can be synthesized through various methods. Another method includes the reaction of 1-cyclopentenyl methyl ketone with diethyl malonate in the presence of sodium ethoxide, followed by hydrolysis and decarboxylation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial processes are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include diiodomethane, zinc-copper couple, sodium ethoxide, and various oxidizing agents. Reaction conditions typically involve controlled temperatures and solvents like diethyl ether to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclopropanation of aza-1,6-enynes yields functionalized azabicyclo[4.1.0]heptane-2,4,5-triones .

Scientific Research Applications

Antiviral Agents

BCHA has been utilized as a key intermediate in the synthesis of carbocyclic nucleoside analogues, which have shown promising antiviral activity. A notable study synthesized various enantiomerically pure six-membered carbocyclic nucleosides derived from BCHA and tested their efficacy against viruses such as coxsackie B4 and HIV.

  • Key Findings :
    • Compound 3d, derived from BCHA, exhibited moderate antiviral activity against coxsackie B4 virus with an effective concentration (EC50) of 9.4 μg/mL and a selectivity index (SI) of 8.4 .
    • The synthesis involved highly diastereoselective reactions, showcasing the versatility of BCHA as a scaffold for drug development .

Synthesis of Nucleoside Analogues

The bicyclic structure of BCHA allows for the creation of novel nucleoside analogues that mimic natural nucleotides. These compounds can be modified to enhance their biological activity and stability.

  • Case Study :
    • Researchers developed a series of nucleosides based on BCHA that incorporated various natural nucleobases and functionalized triazoles . The structural modifications aimed to improve binding affinity and reduce cytotoxicity while maintaining antiviral properties.

Food Flavoring Agents

BCHA derivatives have been explored as potential flavoring substances in the food industry. Patents indicate that substituted bicyclo[4.1.0]heptane derivatives can impart desirable flavors to food products.

  • Applications :
    • These compounds are being studied for their sensory attributes, which may provide unique taste profiles compared to traditional flavoring agents .

Comparative Analysis of Applications

Application AreaDescriptionKey CompoundsActivity/Impact
Antiviral AgentsDevelopment of nucleoside analogues for viral infectionsCompound 3dModerate activity against coxsackie B4
Synthesis of NucleosidesCreation of carbocyclic nucleosides using BCHA as a scaffoldVarious analoguesEnhanced stability and activity
Food FlavoringUtilization of BCHA derivatives for flavor enhancementSubstituted bicyclo derivativesUnique taste profiles

Mechanism of Action

The mechanism by which bicyclo[4.1.0]heptane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes or interact with receptors, leading to various biological effects. The exact mechanism depends on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Bicyclo[4.1.0]heptane-2-carboxylic acid with structurally related bicyclic carboxylic acids, focusing on their physical properties, synthesis, and applications.

Compound CAS Number Molecular Formula Key Properties Applications
This compound 115420-37-6 C₈H₁₂O₂ Rigid bicyclic framework; liquid state (inferred from parent hydrocarbon data) Pharmaceutical intermediates, stereoselective synthesis
Bicyclo[2.2.1]heptane-2-carboxylic acid 824-62-4 C₈H₁₂O₂ Boiling point: 134–136°C (16 mm Hg); higher rigidity due to [2.2.1] bridge Anti-infective agents (e.g., PKZ18 derivatives) , urea synthesis
Bicyclo[4.1.0]heptane-1-carboxylic acid 96259-65-3 C₈H₁₂O₂ Positional isomer of [4.1.0]-2-carboxylic acid; similar molecular weight (140.18) Material science, unknown bioactivity (limited data)
2-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid 41248-20-8 C₈H₁₂O₃ Hydroxyl substituent enhances polarity; used in Diels-Alder reactions Oxidative decarboxylation studies, analytical chemistry

Structural Differences

  • Bridge Configuration: The [4.1.0] system in the target compound introduces a larger bridge compared to the [2.2.1] system in norbornane derivatives. This alters ring strain and steric hindrance, affecting reactivity and stability .
  • Functional Groups: Derivatives like 2-hydroxy or tert-butoxycarbonylamino substituents (e.g., in and ) modify solubility and electronic properties, enabling applications in catalysis or drug design .

Physical and Chemical Properties

  • Melting/Boiling Points: Bicyclo[2.2.1]heptane-2-carboxylic acid has a higher boiling point (134–136°C) than the [4.1.0] analog, likely due to stronger intermolecular forces in the norbornane framework . The parent hydrocarbon Bicyclo[4.1.0]heptane melts at -36.7°C, suggesting lower thermal stability for derivatives .
  • Solubility: Hydroxylated derivatives (e.g., 2-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid) exhibit increased polarity, enhancing water solubility compared to non-hydroxylated analogs .

Industrial Relevance

  • Both [2.2.1] and [4.1.0] analogs are marketed as building blocks by suppliers like Ambeed and CymitQuimica, with prices reflecting purity and functionalization (e.g., 2-hydroxy derivatives cost €497.00/50 mg) .

Biological Activity

Bicyclo[4.1.0]heptane-2-carboxylic acid (C8H12O2) is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article reviews the current understanding of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a unique bicyclic structure that contributes to its biological properties. The molecular formula is C8H12O2, with a molecular weight of 140.18 g/mol. The structure consists of two fused cyclohexane rings with a carboxylic acid functional group, which is critical for its reactivity and interaction with biological targets.

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

  • Cycloaddition Reactions : Organocatalytic reactions can facilitate the formation of this compound from simpler precursors, allowing for high enantioselectivity under mild conditions .
  • Photochemical Rearrangement : Photochemical methods have been explored to rearrange bicyclic precursors into bicyclo[4.1.0]heptane derivatives, showcasing the versatility of its synthesis .

Anticancer Properties

Research indicates that bicyclo[4.1.0]heptane derivatives exhibit promising anticancer activity. For instance, studies have shown that certain analogues can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Compound Activity Mechanism
This compoundAnticancerInduction of apoptosis
Bicyclo[4.1.0]heptane derivativesCytotoxicity against various cancer cell linesCell cycle arrest

Neuroprotective Effects

Some studies suggest that bicyclo[4.1.0]heptane compounds may possess neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress.

Case Studies

  • Synthesis and Evaluation of Nucleoside Analogues : A study synthesized new nucleoside analogues based on the bicyclo[4.1.0]heptane scaffold, demonstrating their effectiveness against certain viral infections . The biological assays indicated significant antiviral activity, suggesting potential applications in antiviral drug development.
  • Toxicity Assessment : Toxicological studies have been conducted to evaluate the safety profile of this compound and its derivatives. Results indicate moderate toxicity levels; however, further studies are needed to clarify the safety margins for therapeutic use .

Q & A

Q. What are the common synthetic routes for bicyclo[4.1.0]heptane-2-carboxylic acid, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via Jorgenson’s procedure , where bicyclo[4.1.0]heptane-7-carboxylic acid is acetylated using ethyllithium or similar reagents. Reaction conditions (e.g., temperature, solvent, stoichiometry) critically impact yield. For example, ethyllithium treatment yields 60% product (bp 121–123°C at 29 mm Hg), while acetylations yield up to 98% under optimized conditions . Key variables include solvent polarity (CCl₄ for IR analysis) and reaction time, which must be monitored via TLC or GC-MS to avoid side products like over-acetylated derivatives.

Q. How can this compound be characterized using spectroscopic methods?

  • NMR : The compound’s bicyclic structure is confirmed by characteristic signals: δ 1.0–2.2 ppm (m, 11H for bridgehead and methylene protons) and δ 2.48 ppm (q, 2H for ethoxy groups in esters) .
  • IR : A strong carbonyl stretch at 1670–1695 cm⁻¹ confirms carboxylic acid or ester functionality .
  • Elemental analysis : Used to validate purity (e.g., C: 78.89%, H: 10.59% for C₁₀H₁₆O derivatives) .

Q. What thermodynamic properties (e.g., melting point, stability) are critical for handling this compound?

Bicyclo[4.1.0]heptane derivatives exhibit moderate thermal stability. For example, the parent carboxylic acid has a boiling point of 121–123°C (29 mm Hg), while acetylated derivatives boil at lower pressures (39–40°C at 0.25 mm Hg) . Storage under inert gas (N₂ or Ar) at room temperature in sealed containers is recommended to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How does strain in the bicyclo[4.1.0]heptane ring system influence its reactivity in cycloaddition or sigmatropic shifts?

The norbornene-like strain in bicyclo[4.1.0]heptane derivatives enhances reactivity in [4+2] cycloadditions. Computational studies suggest that [1,5]-sigmatropic shifts are energetically feasible in bicyclo[4.1.0]heptane systems but are less favorable compared to bicyclo[5.1.0] analogs due to increased ring strain . Experimental validation requires monitoring via deuterium labeling or kinetic isotope effects .

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for bicyclo[4.1.0]heptane derivatives?

Discrepancies in NMR data (e.g., δ 1.0–2.2 ppm vs. δ 0.8–2.3 ppm for bridgehead protons) often arise from solvent effects or isomeric impurities . To address this:

  • Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) for consistency .
  • Perform chromatographic separation (HPLC or GC) to isolate endo/exo isomers, which exhibit distinct splitting patterns .
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. How can organocatalysis be applied to synthesize enantiomerically pure bicyclo[4.1.0]heptane-2-carboxylates?

Asymmetric synthesis of bicyclo[2.2.1]heptane analogs via organocatalytic formal [4+2] cycloadditions has been reported. For bicyclo[4.1.0] systems, chiral catalysts (e.g., proline derivatives) could induce enantioselectivity by stabilizing transition states through hydrogen bonding. Reaction optimization should focus on solvent polarity (e.g., THF vs. DCM) and catalyst loading (5–10 mol%) .

Methodological Considerations

Q. What computational tools are suitable for modeling the electronic structure of this compound?

  • DFT calculations (e.g., B3LYP/6-31G*) can predict bond angles, strain energy, and frontier molecular orbitals.
  • Molecular dynamics simulations assess conformational flexibility under thermal stress .
  • Software: Gaussian, ORCA, or CP2K for quantum mechanics; AMBER or GROMACS for dynamics .

Q. How can researchers design control experiments to validate the absence of side reactions (e.g., ring-opening) during functionalization?

  • Kinetic studies : Monitor reaction progress via in-situ IR or NMR to detect intermediates.
  • Isolation of byproducts : Use preparative chromatography to identify and characterize side products (e.g., ring-opened dienes or epoxides) .
  • Isotopic labeling : Introduce ¹³C or ²H at bridgehead positions to track bond cleavage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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